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molecular formula C8H16ClNO2S B8402764 1-Chloro-2,2,6,6-tetramethyl-1-aza-4-thiacyclohexane-4,4-dioxide

1-Chloro-2,2,6,6-tetramethyl-1-aza-4-thiacyclohexane-4,4-dioxide

Cat. No. B8402764
M. Wt: 225.74 g/mol
InChI Key: UHGIZORRAKXXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03943098

Procedure details

19.1 g (0.1 mole) of 2,2,6,6-tetramethyl-1-aza-4-thiacyclohexane-4,4-dioxide is dissolved in 100 ml of water and 10 ml of 10N hydrochloric acid. The resulting solution is cooled to 0°C and within 90 minutes an addition made dropwise at between 0° and 5°C, with stirring, of 125 ml of a freshly prepared sodium hypochlorite solution (36 g of sodium hydroxide is dissolved in 300 ml of water, and at 0°C 24 g of chlorine introduced). The reaction mixture is further stirred for 10 minutes at 0°-5°C; the precipitate is filtered off with suction, washed with water, dried, and crystallised from ligroin to yield 1-chloro-2,2,6,6-tetramethyl-1-aza-4-thiacyclohexane-4,4-dioxide (13) as colourless crystals, M.P. 163°C.
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:7][S:6](=[O:9])(=[O:8])[CH2:5][C:4]([CH3:11])([CH3:10])[NH:3]1.[Cl:13][O-].[Na+]>O.Cl>[Cl:13][N:3]1[C:2]([CH3:12])([CH3:1])[CH2:7][S:6](=[O:9])(=[O:8])[CH2:5][C:4]1([CH3:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
CC1(NC(CS(C1)(=O)=O)(C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is further stirred for 10 minutes at 0°-5°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an addition
CUSTOM
Type
CUSTOM
Details
made dropwise at between 0° and 5°C
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallised from ligroin

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClN1C(CS(CC1(C)C)(=O)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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